3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl (C=O) group at one of the positions. The presence of fluorine and chlorine atoms indicates that it’s a halogenated compound, which could influence its reactivity and biological activity.
Molecular Structure Analysis
The imidazole ring is planar and aromatic, with two nitrogen atoms that can bear a hydrogen atom . The pyridinone group is also planar and aromatic. The overall structure of the compound would be influenced by these rings and the attached groups.Chemical Reactions Analysis
Imidazole rings are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the halogens might make the benzyl group susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of the compound would be influenced by the other groups present in the molecule.Scientific Research Applications
Radioligand Development for PET Studies
3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a derivative structurally related to 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone, was synthesized for use as a potential histamine H3 receptor ligand in clinical PET (Positron Emission Tomography) studies. This research contributes to the development of novel radioligands for imaging brain receptors, which is crucial in understanding and treating various neurological conditions (Iwata et al., 2000).
Unusual Synthesis Mechanisms
Research on compounds structurally similar to 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone has unveiled unexpected synthesis mechanisms. For example, the formation of a specific benzimidazole compound revealed unusual reactions like N-demethylation and self-catalyzed N-diarylation, showcasing the complexity of organic synthesis in this class of compounds (Jha, 2005).
Synthesis and Structural Analysis
The synthesis of similar compounds, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, offers insights into the chemical processes and optimization of yields for related compounds. This kind of research aids in understanding the structural and chemical properties of these compounds, which is vital for their potential application in various scientific fields (Huang Jin-qing, 2009).
Development of Therapeutic Agents
Research on imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives, closely related to the compound , has led to the discovery of molecules with positive inotropic activity. These findings are significant in developing new therapeutic agents for treating conditions like congestive heart failure (Yamanaka et al., 1991).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-3-1-4-16(20)13(15)11-14-17(24)5-9-23(18(14)25)8-2-7-22-10-6-21-12-22/h1,3-6,9-10,12,24H,2,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBYJAJQJKGSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CCCN3C=CN=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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